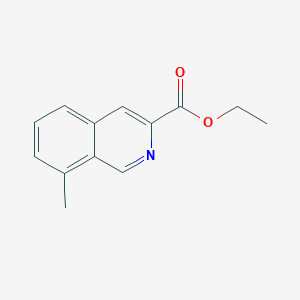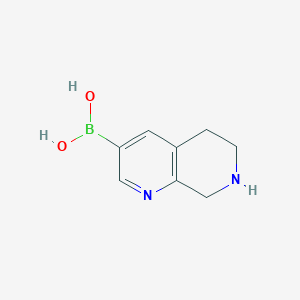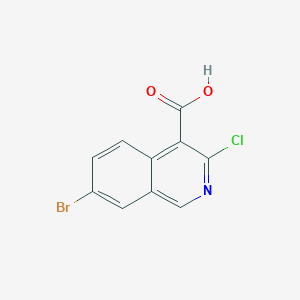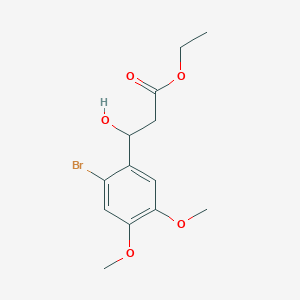
Ethyl 8-methylisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methylisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an ethyl ester group at the 3-position and a methyl group at the 8-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methylisoquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline and isoquinoline derivatives. The process involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality .
Industrial Production Methods: In industrial settings, the synthesis of isoquinoline derivatives can be optimized using various catalysts and reaction conditions to improve yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 8-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 8-methylisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ethyl 8-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Comparaison Avec Des Composés Similaires
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- Ethyl 2-oxoquinoline-3-carboxylate
Comparison: Ethyl 8-methylisoquinoline-3-carboxylate is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl 8-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-10-6-4-5-9(2)11(10)8-14-12/h4-8H,3H2,1-2H3 |
Clé InChI |
LMQBZLTUTXIUGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC=CC(=C2C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)

![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)

![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)

![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)


![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
